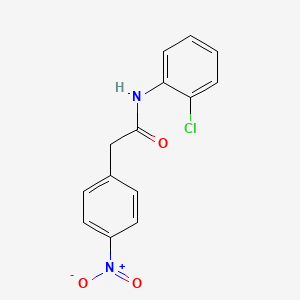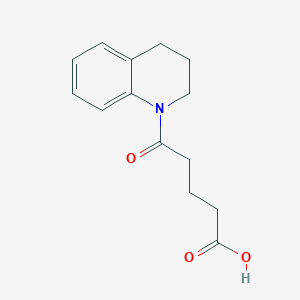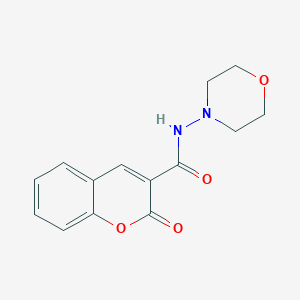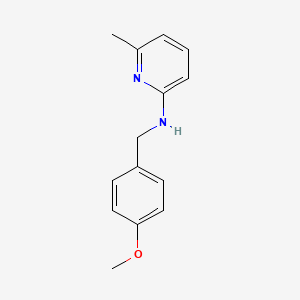
N-(2-chlorophenyl)-2-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(4-nitrophenyl)acetamide, also known as N-(2-chloro-4-nitrophenyl)acetamide or CNPA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. CNPA has been studied for its potential as a pharmaceutical compound due to its ability to inhibit the activity of certain enzymes.
科学研究应用
CNPA has been studied for its potential as a pharmaceutical compound, particularly as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes such as muscle contraction and cognitive function. By inhibiting AChE, CNPA has the potential to increase the levels of acetylcholine in the brain and improve cognitive function. CNPA has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
作用机制
CNPA inhibits AChE by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. CNPA has also been shown to inhibit the activity of other enzymes, such as butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), which are involved in the breakdown of neurotransmitters and other molecules in the body.
Biochemical and Physiological Effects
CNPA has been shown to have a variety of biochemical and physiological effects in the body. In addition to its ability to inhibit AChE, BuChE, and MAO, CNPA has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
CNPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-studied, so there is a large body of literature on its properties and potential applications. However, there are also some limitations to its use. CNPA is a relatively large and complex molecule, which can make it difficult to study its interactions with other molecules. Additionally, CNPA has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
未来方向
There are several potential future directions for research on CNPA. One area of interest is the development of CNPA-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the study of CNPA's interactions with other molecules in the body, which could lead to a better understanding of its mechanisms of action and potential applications. Additionally, there is interest in developing new synthesis methods for CNPA that could make it easier to produce and study in the lab.
合成方法
CNPA can be synthesized through a multistep process that involves the reaction of 2-chloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to yield CNPA. This synthesis method has been well-established and has been used in numerous studies to produce CNPA.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-12-3-1-2-4-13(12)16-14(18)9-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZWIUKHSSDWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(4-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)
![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)

![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)



![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)